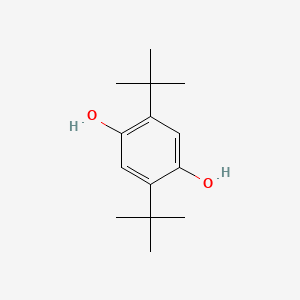

2,5-Di-tert-butylhydroquinone

Description

The Expert Panel concludes that the available data are insufficient to support the safety of Di-t-Butylhydroquinone for use in cosmetic products.

Ca2+-ATPase antagonist

Structure

3D Structure

Properties

IUPAC Name |

2,5-ditert-butylbenzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2,3)9-7-12(16)10(8-11(9)15)14(4,5)6/h7-8,15-16H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZODKRWQWUWGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041248 | |

| Record name | 2,5-Di-tert-butylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-Di-tert-butylhydroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

88-58-4 | |

| Record name | 2,5-Di-tert-butylhydroquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Di-tert-butylhydroquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-di-tert-butylhydroquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04638 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-Di-tert-butylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Di-tert-butylhydroquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Benzenediol, 2,5-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Di-tert-butylbenzene-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-di-tert-butylhydroquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-TERT-BUTYLHYDROQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26XK13B61B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Antioxidant Mechanism of 2,5-Di-tert-butylhydroquinone

Abstract

This compound (DTBHQ) is a synthetic phenolic compound recognized for its efficacy as an antioxidant, stabilizer, and inhibitor in various industrial applications.[1][2][3] Its mechanism of action is multifaceted, extending beyond simple free radical scavenging to include the modulation of critical cellular signaling pathways involved in the endogenous antioxidant response. This technical guide provides a comprehensive examination of the core antioxidant mechanisms of DTBHQ, detailing its direct free-radical scavenging activity, its capacity for redox cycling and pro-oxidant effects, and its significant role as an activator of the Nrf2/ARE signaling pathway. This document synthesizes quantitative data, outlines key experimental protocols for its evaluation, and provides visual diagrams to elucidate complex molecular interactions and workflows, serving as a critical resource for professionals in research and drug development.

Core Antioxidant Mechanisms of DTBHQ

The antioxidant capabilities of DTBHQ are primarily attributed to two distinct but interconnected mechanisms: direct scavenging of free radicals and indirect antioxidant effects through the activation of cellular defense systems.

Direct Free Radical Scavenging

The fundamental antioxidant action of DTBHQ, like other phenolic antioxidants, is its ability to function as a chain-breaking free radical scavenger.[4] The core of this mechanism lies in the hydrogen-donating capacity of its two phenolic hydroxyl (-OH) groups.

-

Initiation: Oxidative processes are often propagated by highly reactive free radicals (R•) that abstract a hydrogen atom from a substrate (RH), creating a new radical and initiating a damaging chain reaction.

-

Propagation: This new radical can then react with oxygen to form a peroxy free radical (ROO•), which continues the chain reaction.

-

Termination: DTBHQ intervenes by readily donating a hydrogen atom from one of its hydroxyl groups to the peroxy free radical. This action neutralizes the radical, effectively terminating the oxidative chain reaction.[4]

-

Stabilization: Upon donating a hydrogen atom, the DTBHQ molecule is converted into a phenoxyl radical. This resulting radical is significantly less reactive than the initial free radical due to two key structural features:

-

Resonance Stabilization: The unpaired electron on the oxygen atom is delocalized across the aromatic ring, distributing the charge and increasing its stability.

-

Steric Hindrance: The two bulky tert-butyl groups physically obstruct the radical center, preventing it from initiating new oxidation chains.[4]

-

This process makes DTBHQ a highly efficient scavenger, capable of neutralizing radicals without becoming a pro-oxidant threat itself in this direct interaction.

Redox Cycling and Pro-oxidant Activity

Paradoxically, under certain cellular conditions, DTBHQ can exhibit pro-oxidant behavior through a process known as redox cycling. This process involves the transfer of electrons to molecular oxygen, leading to the generation of reactive oxygen species (ROS).

The hydroquinone form of DTBHQ can be oxidized to its corresponding semiquinone radical, and further to 2,5-di-tert-butyl-1,4-benzoquinone (DTBBQ). During this process, electrons are donated to molecular oxygen (O₂) to form the superoxide anion (O₂•⁻). Superoxide dismutase (SOD) can then convert this superoxide into hydrogen peroxide (H₂O₂).[5] While the generation of ROS is typically associated with cellular damage, this specific pro-oxidant activity of DTBHQ is a critical trigger for activating the cell's own powerful antioxidant defense systems.

Indirect Antioxidant Effect: Nrf2/ARE Pathway Activation

The most significant mechanism for the protective effects of DTBHQ in a biological context is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][7] Nrf2 is a master transcription factor that regulates the expression of a wide array of cytoprotective and antioxidant genes.[6][8]

-

Basal State: Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1). Keap1 facilitates the continuous ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[5][8]

-

Activation: The ROS (specifically H₂O₂) generated by DTBHQ's redox cycling acts as a signaling molecule.[5] It is believed to oxidize critical cysteine residues on the Keap1 protein. This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation.

-

Nrf2 Accumulation and Translocation: With its degradation blocked, newly synthesized Nrf2 accumulates in the cytoplasm and translocates into the nucleus.[5]

-

Gene Transcription: In the nucleus, Nrf2 binds to a specific DNA sequence known as the Antioxidant Response Element (ARE) located in the promoter region of its target genes. This binding initiates the transcription of numerous protective genes, including:

-

Heme Oxygenase-1 (HO-1): Degrades pro-oxidant heme into biliverdin, iron, and carbon monoxide.[7][9]

-

NAD(P)H:quinone oxidoreductase 1 (NQO1): A detoxifying enzyme that catalyzes the two-electron reduction of quinones.[10]

-

Superoxide Dismutase (SOD) and Catalase (CAT): Enzymes that neutralize superoxide and hydrogen peroxide, respectively.[9]

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[8][11]

-

By upregulating this powerful endogenous antioxidant system, DTBHQ provides a robust and lasting protection against oxidative stress that goes far beyond its capacity as a direct scavenger.

Quantitative Data Summary

Quantitative assessment of DTBHQ's biological activity often involves measuring its ability to inhibit enzymes involved in inflammatory and oxidative pathways. The following table summarizes key inhibitory concentration (IC₅₀) values reported in the literature.

| Target Enzyme | Model System | IC₅₀ Value (µM) | Reference |

| 5-Lipoxygenase (5-LO) | Purified Enzyme | 1.8 | [12][13] |

| Cyclooxygenase-2 (COX-2) | Purified Enzyme | 14.1 | [12][13] |

| Cyclooxygenase-1 (COX-1) | Purified Enzyme | No activity observed | [12][13] |

These values indicate that DTBHQ is a potent inhibitor of 5-LO and a moderately potent inhibitor of COX-2, suggesting a role in modulating arachidonic acid metabolism, which is closely linked to inflammation and oxidative stress.

Experimental Protocols

Evaluating the antioxidant mechanism of DTBHQ requires a combination of in vitro chemical assays and cell-based models.

In Vitro Antioxidant Capacity Assays

These assays measure the direct radical-scavenging ability of DTBHQ in a cell-free system.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, causing the color to fade to yellow. The change is measured spectrophotometrically.[14]

-

Methodology:

-

Prepare a stock solution of DTBHQ in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a working solution of DPPH in the same solvent (e.g., 0.1 mM).

-

In a 96-well plate or cuvette, add various concentrations of the DTBHQ solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.[15]

-

Measure the absorbance at ~517 nm.[14]

-

Calculate the percentage of scavenging activity relative to a control without the antioxidant. The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is determined.

-

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

-

Principle: ABTS is oxidized using potassium persulfate to generate the blue-green ABTS•+ radical cation. Antioxidants reduce this radical cation back to its colorless neutral form. This assay is applicable to both hydrophilic and lipophilic antioxidants.[16]

-

Methodology:

-

Prepare the ABTS•+ radical solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ solution with a buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of ~0.70 at 734 nm.

-

Add various concentrations of DTBHQ to the diluted ABTS•+ solution.

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

-

Cellular Assays for Oxidative Stress and Nrf2 Activation

These assays use cell culture models to investigate the biological effects of DTBHQ.

-

Intracellular ROS Detection using DCFH-DA:

-

Principle: 2',7'-Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10]

-

Methodology:

-

Culture a relevant cell line (e.g., hepatocytes, macrophages) in a multi-well plate.

-

Pre-treat cells with various concentrations of DTBHQ for a specified time.

-

Induce oxidative stress using an agent like tert-butyl hydroperoxide (TBHP) or H₂O₂.[10][17]

-

Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate.

-

Measure the fluorescence intensity using a fluorescence plate reader or flow cytometer (excitation ~485 nm, emission ~530 nm). A reduction in fluorescence in DTBHQ-treated cells indicates decreased intracellular ROS.

-

-

-

Western Blot Analysis for Nrf2 Pathway Proteins:

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., Nrf2, HO-1, NQO1) in cell lysates.

-

Methodology:

-

Treat cells with DTBHQ for various time points or at different concentrations.

-

For Nrf2 translocation, prepare separate nuclear and cytoplasmic protein extracts. For total protein expression, prepare whole-cell lysates.

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Probe the membrane with primary antibodies specific to the target proteins (Nrf2, HO-1, Keap1, etc.). A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometry is used to quantify the changes in protein expression relative to the control.

-

-

Conclusion

The antioxidant mechanism of this compound is a sophisticated, dual-action process. It functions as a potent, direct chain-breaking antioxidant by donating hydrogen atoms to neutralize damaging free radicals. Concurrently, and more significantly in a biological setting, its pro-oxidant redox cycling activity generates a low level of reactive oxygen species that serves as a crucial signal to activate the Nrf2 pathway. This activation orchestrates the upregulation of a broad spectrum of endogenous antioxidant and detoxification enzymes, conferring robust and sustained cytoprotection. Understanding this dual mechanism is paramount for researchers and drug development professionals seeking to leverage the protective effects of DTBHQ and similar phenolic compounds against oxidative stress-related pathologies.

References

- 1. eastman.com [eastman.com]

- 2. milestonetbhq.org [milestonetbhq.org]

- 3. cleanscience.co.in [cleanscience.co.in]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TBHQ-Overview of Multiple Mechanisms against Oxidative Stress for Attenuating Methamphetamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Nrf2 activator tBHQ inhibits T cell activation of primary human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tert-butylhydroquinone attenuates the ethanol-induced apoptosis of and activates the Nrf2 antioxidant defense pathway in H9c2 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tert-Butylhydroquinone Prevents Oxidative Stress-Mediated Apoptosis and Extracellular Matrix Degradation in Rat Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tert-Butylhydroquinone (TBHQ) Suppresses LPS- and Poly (I:C)-Induced RAW 264.7 Macrophage Activation Through Reduced NF-κB/Type 1 Interferon and Enhanced Antioxidant-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. In Vitro Antioxidant Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tert-Butylhydroquinone Prevents Oxidative Stress-Mediated Apoptosis and Extracellular Matrix Degradation in Rat Chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Radical Scavenging Profile of 2,5-Di-tert-butylhydroquinone (DTBHQ): A Technical Examination

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Di-tert-butylhydroquinone (DTBHQ) is a synthetic phenolic compound recognized for its role as an industrial antioxidant and stabilizer. While structurally similar to the well-studied antioxidant tert-butylhydroquinone (TBHQ), DTBHQ exhibits a distinct and more nuanced profile as a direct radical scavenger. This technical guide delves into the core aspects of DTBHQ's radical scavenging activity, presenting available quantitative data, detailing relevant experimental protocols, and exploring the biochemical pathways associated with its antioxidant function. A key finding is that the significant steric hindrance imposed by its dual tert-butyl groups substantially diminishes its direct reactivity with free radicals compared to its mono-substituted counterpart, TBHQ. This suggests that its efficacy as a stabilizer may stem from mechanisms more complex than simple hydrogen atom transfer. This document aims to provide a comprehensive resource for professionals engaged in antioxidant research and development.

Introduction to DTBHQ

This compound (DTBHQ) is a hydroquinone derivative characterized by two bulky tert-butyl groups attached to the benzene ring at positions 2 and 5. This substitution pattern grants it excellent thermal stability and compatibility with various polymers, making it a valuable antioxidant in industrial applications such as rubber, plastics, and coatings[1][2]. Unlike its isomer TBHQ, which is widely used as a food preservative, DTBHQ's application is primarily in non-food contexts[3].

The antioxidant activity of phenolic compounds like hydroquinones is typically attributed to their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, thereby neutralizing it and terminating the oxidative chain reaction[4]. However, the chemical structure, particularly the nature and position of substituents on the aromatic ring, plays a critical role in modulating this activity. In DTBHQ, the two large tert-butyl groups flank the hydroxyl moieties, creating significant steric hindrance that can impede its interaction with radical species[5].

Quantitative Assessment of Radical Scavenging Activity

Direct quantitative data on the radical scavenging activity of DTBHQ from standardized assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) is notably scarce in published literature. This scarcity itself is telling and supports the hypothesis of its low reactivity.

One study utilizing a Briggs-Rauscher oscillating reaction, a method to evaluate the perturbation effects of antioxidants on radical-mediated oscillations, reported that DTBHQ exhibited no influence on the system. In contrast, hydroquinone (HQ) and tert-butylhydroquinone (TBHQ) showed clear inhibitory effects. The authors attributed the lack of activity in DTBHQ to the profound steric hindrance from the two bulky tert-butyl groups, which effectively shield the hydroxyl groups from attack by reactive radicals like the hydroperoxyl radical (HOO•)[5].

To provide a comparative context, the radical scavenging activities of the structurally related and more active antioxidant, TBHQ, are presented below. These values highlight the efficacy of a less sterically hindered hydroquinone.

Table 1: Radical Scavenging Activity of TBHQ (for comparison)

| Assay | EC50 / IC50 (µg/mL) | Reference Compound | EC50 / IC50 (µg/mL) | Reference |

|---|---|---|---|---|

| DPPH Radical Scavenging | 22.20 | Propyl Gallate (PG) | 8.74 | [6] |

| ABTS Radical Scavenging | 33.34 | Propyl Gallate (PG) | 18.17 |[6] |

EC50/IC50 is the effective concentration required to scavenge 50% of the radicals. A lower value indicates higher antioxidant activity.

Experimental Protocols for Assessing Radical Scavenging Activity

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, a deep violet-colored molecule. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm[7][8].

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation[9].

-

Sample Preparation: DTBHQ is dissolved in the same solvent to prepare a series of concentrations to be tested.

-

Reaction Mixture: A fixed volume of the DPPH solution (e.g., 2 mL) is mixed with a small volume of the DTBHQ sample solution (e.g., 100 µL) at various concentrations[9]. A control sample containing the solvent instead of the antioxidant is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes)[9].

-

Absorbance Measurement: The absorbance of each solution is measured using a spectrophotometer at the wavelength of maximum absorbance for DPPH (around 517 nm)[7].

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[7]

-

IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the sample concentration[7].

DPPH radical scavenging assay workflow.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the radical cation back to the colorless neutral form is monitored by the decrease in absorbance at approximately 734 nm[10][11].

Protocol:

-

Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with an oxidizing agent like potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical cation[10].

-

Working Solution Preparation: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve an absorbance of approximately 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: DTBHQ is dissolved in a suitable solvent to prepare a series of concentrations.

-

Reaction: A small aliquot of the DTBHQ sample is added to a fixed volume of the ABTS•+ working solution.

-

Incubation: The reaction is allowed to proceed for a defined time (e.g., 6-30 minutes) at room temperature[6][10].

-

Absorbance Measurement: The absorbance is measured at 734 nm using a spectrophotometer[11].

-

Calculation: The scavenging activity and IC50 value are calculated similarly to the DPPH assay.

ABTS radical scavenging assay workflow.

Signaling Pathways and Indirect Antioxidant Mechanisms

While DTBHQ itself is a slow direct radical scavenger, related phenolic antioxidants are potent activators of endogenous antioxidant pathways, primarily through the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling cascade. It is plausible that any biological antioxidant effect of DTBHQ in vivo could be mediated through a similar mechanism, potentially after metabolic modification.

The Nrf2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

Electrophilic compounds, including the oxidation products of phenolic antioxidants like TBHQ, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This upregulates the expression of a suite of phase II detoxification enzymes and antioxidant proteins, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

Although direct evidence for DTBHQ is lacking, its metabolite, tert-butylquinone (TBQ), is known to activate Nrf2 by covalently modifying Keap1. This indirect mechanism provides a robust cellular defense against oxidative stress that is distinct from direct radical scavenging.

Nrf2 pathway activation by DTBHQ metabolites.

Conclusion

Therefore, the utility of DTBHQ as an antioxidant in industrial settings may rely less on direct radical scavenging and more on other properties, such as its high thermal stability and its potential to act through indirect mechanisms after metabolic activation. For researchers in drug development, while DTBHQ itself may not be a potent direct antioxidant, its core hydroquinone structure serves as a crucial scaffold. The Nrf2 activation pathway, robustly triggered by its metabolites, remains a highly relevant target for therapeutic intervention in diseases rooted in oxidative stress. Future investigations should focus on the metabolic fate of DTBHQ and the specific activity of its derivatives to fully elucidate its biological and protective functions.

References

- 1. This compound | C14H22O2 | CID 2374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization and antioxidant activity of the complexes of tertiary butylhydroquinone with β-cyclodextrin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 10. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. t-BHQ Protects Against Oxidative Damage and Maintains the Antioxidant Response in Malnourished Rats - PMC [pmc.ncbi.nlm.nih.gov]

2,5-Di-tert-butylhydroquinone chemical properties

An In-depth Technical Guide to the Chemical Properties of 2,5-Di-tert-butylhydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DTBHQ), a synthetic phenolic compound, is a highly effective antioxidant and stabilizer used across various industries, from polymers to pharmaceuticals.[1] Its molecular structure, characterized by a hydroquinone ring substituted with two bulky tert-butyl groups, imparts unique chemical properties, including excellent thermal stability and antioxidant efficacy.[2] This document provides a comprehensive overview of the chemical and physical properties of DTBHQ, its synthesis, key reactions, and its mechanisms of action in biological systems. Detailed experimental protocols and visual diagrams of relevant pathways are included to support research and development efforts.

Chemical and Physical Properties

DTBHQ is an off-white crystalline powder.[3] Its physical and chemical characteristics are critical to its function as a stabilizer in high-temperature processing environments and as a bioactive molecule.[3]

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2,5-di-tert-butylbenzene-1,4-diol | [4][5] |

| CAS Number | 88-58-4 | [2][3] |

| Molecular Formula | C₁₄H₂₂O₂ | [3][5][6] |

| Molecular Weight | 222.32 g/mol | [5][6] |

| Appearance | Off-white crystalline powder | [2][3] |

| Melting Point | 210 - 218 °C | [2][3][7][8] |

| Boiling Point | ~313 - 321 °C | [3][9][10] |

| Autoignition Temp. | 790 °F (421 °C) | [8] |

| Vapor Pressure | 6.6 x 10⁻⁵ mmHg at 25°C | [9] |

Solubility

The solubility of DTBHQ has been measured in various organic solvents. It is generally soluble in alcohols, acetone, and ethyl acetate but has very low solubility in water.[4][9][11] A study by Zhang et al. systematically measured its mole fraction solubility across a range of temperatures.[4][12][13]

Table 2: Mole Fraction Solubility (x) of DTBHQ in Various Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethyl Acetate | Acetone | Ethanol |

| 278.95-283.35 | 0.0031 - 0.0038 | 0.0211 - 0.0251 | 0.0523 - 0.0664 | 0.0069 - 0.0084 |

| 293.15-298.15 | 0.0051 - 0.0062 | 0.0349 - 0.0415 | 0.1001 - 0.1223 | 0.0118 - 0.0142 |

| 308.15-313.15 | 0.0084 - 0.0101 | 0.0583 - 0.0683 | 0.1789 - 0.2131 | 0.0199 - 0.0236 |

| 323.15-346.15 | 0.0139 - 0.0258 | 0.0937 - 0.1691 | 0.2998 (at 323.15 K) | 0.0326 - 0.0635 |

Data adapted from Zhang, Y., et al. (2015).[4][13]

Spectral Data

Comprehensive spectral data for DTBHQ are available, which are essential for its identification and structural elucidation.

-

¹H NMR and ¹³C NMR: Proton and carbon NMR spectra have been recorded and are available in chemical databases.[5][14]

-

Infrared (IR) and Raman Spectroscopy: FT-IR and FT-Raman spectra have been analyzed to understand the vibrational modes of the molecule.[5][15]

-

Mass Spectrometry (MS): GC-MS data is available, providing information on its fragmentation patterns.[5]

Synthesis and Reactions

Synthesis Protocols

DTBHQ is typically synthesized via the alkylation of hydroquinone. It is often generated as a byproduct during the synthesis of the food additive tert-butylhydroquinone (TBHQ).[13][16]

Protocol 1: Alkylation of Hydroquinone This method involves the reaction of hydroquinone with an alkylating agent like tertiary butanol or methyl tert-butyl ether (MTBE) in the presence of an acid catalyst.[16][17]

-

Reaction Setup: In a reactor vessel, charge hydroquinone and a solvent such as toluene.[6] Heat the mixture to 70-100°C.[6]

-

Addition of Reagents: Slowly add tertiary butanol and an acid catalyst (e.g., phosphoric acid) to the mixture over several hours while maintaining the temperature at 85-105°C.[6]

-

Reaction: The reaction proceeds via Friedel-Crafts alkylation, where the tert-butyl group is added to the hydroquinone ring. The formation of the disubstituted product (DTBHQ) is favored over the monosubstituted product (TBHQ) under certain conditions.

-

Separation: After the reaction is complete, the catalyst layer (e.g., phosphoric acid) is separated.[6]

-

Crystallization & Purification: The organic layer containing the product is transferred to a crystallizer and cooled to induce precipitation.[6] The crude product can be further purified by recrystallization from a suitable solvent system, such as an acetone and water mixture.[6]

Protocol 2: Reduction of 2,5-di-tert-butyl-1,4-benzoquinone DTBHQ can also be synthesized by the reduction of its oxidized counterpart, 2,5-di-tert-butyl-1,4-benzoquinone.

-

Reaction Setup: In a Teflon tubular glass ampoule, add 2,5-di-tert-butyl-1,4-benzoquinone and a toluene solution containing a catalyst (e.g., iPrPCPIrH₄).[6]

-

Degassing: Subject the solution to two freeze-pump-thaw degassing cycles.[6]

-

Hydrogenation: Seal the vessel under a 1 atm hydrogen atmosphere and heat while stirring.[6]

-

Workup: Upon completion, remove volatile components by depressurization. The remaining product can be analyzed via NMR.[6]

Antioxidant Mechanism and Biological Activity

DTBHQ's primary function is as an antioxidant.[2] Like other phenolic antioxidants, it can donate a hydrogen atom from one of its hydroxyl groups to neutralize free radicals, thereby terminating damaging chain reactions. The resulting phenoxyl radical is stabilized by resonance and steric hindrance from the bulky tert-butyl groups.

References

- 1. cleanscience.co.in [cleanscience.co.in]

- 2. milestonetbhq.org [milestonetbhq.org]

- 3. nbinno.com [nbinno.com]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. This compound | C14H22O2 | CID 2374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | 88-58-4 [chemicalbook.com]

- 8. This compound 99 88-58-4 [sigmaaldrich.com]

- 9. chembk.com [chembk.com]

- 10. nbinno.com [nbinno.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. This compound(88-58-4) 1H NMR [m.chemicalbook.com]

- 15. FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra and molecular conformational analysis of 2,5-di-tert-butyl-hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CN102173981A - Method for synthesizing 2-tertiary butyl hydroquinone (TBHQ) - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2,5-Di-tert-butylhydroquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Di-tert-butylhydroquinone (DTBHQ) is a sterically hindered phenolic compound with significant applications as an antioxidant and stabilizer in various industries, including pharmaceuticals and polymers. Its synthesis is of considerable interest, with several established methodologies available to researchers. This technical guide provides a comprehensive overview of the primary synthetic routes to DTBHQ, complete with detailed experimental protocols and a comparative analysis of reaction parameters. The information is intended to serve as a practical resource for laboratory-scale synthesis and process optimization.

Introduction

This compound, a derivative of hydroquinone, is characterized by the presence of two bulky tert-butyl groups on the benzene ring. These groups enhance its solubility in nonpolar media and contribute to its high antioxidant efficacy by sterically hindering the approach of radical species to the hydroxyl groups. The synthesis of DTBHQ is primarily achieved through the electrophilic substitution of hydroquinone or via a two-step process involving the corresponding benzoquinone intermediate. The choice of synthetic route often depends on the desired purity, yield, and available starting materials.

Synthetic Methodologies

The synthesis of this compound can be broadly categorized into two main approaches: direct alkylation of hydroquinone and a two-step synthesis involving the reduction of 2,5-di-tert-butyl-1,4-benzoquinone.

Direct Alkylation of Hydroquinone

The most common method for synthesizing DTBHQ is the direct Friedel-Crafts alkylation of hydroquinone using a tert-butylating agent in the presence of an acid catalyst. This reaction proceeds via the formation of a tert-butyl carbocation, which then attacks the electron-rich hydroquinone ring.

A widely employed method involves the reaction of hydroquinone with tert-butanol. The choice of acid catalyst and reaction conditions significantly influences the yield and selectivity of the desired 2,5-disubstituted product over the mono-substituted tert-butylhydroquinone (TBHQ).

-

Catalysts: Phosphoric acid and sulfuric acid are commonly used catalysts for this transformation.[1][2]

-

Solvents: The reaction can be carried out in various solvents, including toluene or even water.[1][2]

Methyl tert-butyl ether serves as an alternative alkylating agent. The reaction mechanism is similar, involving the acid-catalyzed generation of the tert-butyl cation.[3][4]

Two-Step Synthesis via 2,5-Di-tert-butyl-1,4-benzoquinone

An alternative route to DTBHQ involves the initial synthesis of 2,5-di-tert-butyl-1,4-benzoquinone, followed by its reduction. This method can offer advantages in terms of product purity.

The benzoquinone precursor can be synthesized from 2,6-di-tert-butyl-phenol through oxidation.[5]

The reduction of the benzoquinone to the hydroquinone is a straightforward process, often accomplished through catalytic hydrogenation.[1][5]

Experimental Protocols

The following sections provide detailed experimental procedures for the key synthetic methods discussed.

Protocol 1: Synthesis of DTBHQ via Alkylation of Hydroquinone with tert-Butanol

This protocol is based on a one-step directional synthesis method.[2]

Materials:

-

Hydroquinone

-

tert-Butanol

-

Concentrated Sulfuric Acid

-

Phosphoric Acid

-

Water

Procedure:

-

In a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add hydroquinone and water.

-

Prepare a mixed acid solution by combining tert-butanol with concentrated sulfuric acid and phosphoric acid.

-

Slowly add the mixed acid solution to the flask containing the hydroquinone and water.

-

Heat the reaction mixture to 83°C and maintain this temperature for 2 hours with continuous stirring.

-

After the reaction is complete, cool the system to allow for the precipitation of the solid product.

-

Filter the crude product and wash the solid filter residue with water.

-

Dry the washed solid to obtain this compound.

-

For further purification, the crude product can be recrystallized.

Protocol 2: Synthesis of DTBHQ via Alkylation of Hydroquinone with MTBE

This protocol is adapted from a study on the alkylation of hydroquinone with methyl tert-butyl ether.[3]

Materials:

-

Hydroquinone

-

Methyl tert-Butyl Ether (MTBE)

-

Acid Catalyst (e.g., a solid acid catalyst)

-

Solvent (e.g., a mixture of alcohol and water)

Procedure:

-

In a reaction vessel, combine hydroquinone, the acid catalyst, and the solvent.

-

Heat the mixture to the desired reaction temperature (e.g., 90°C) with stirring.

-

Add methyl tert-butyl ether to the reaction mixture.

-

Maintain the reaction at the set temperature for a specified period (e.g., 1.5 hours).

-

After the reaction, cool the mixture and isolate the product. The product can be purified by crystallization.

Protocol 3: Synthesis of DTBHQ via Reduction of 2,5-Di-tert-butyl-1,4-benzoquinone

This protocol describes the reduction of the corresponding benzoquinone.[1]

Materials:

-

2,5-Di-tert-butyl-1,4-benzoquinone

-

Hydrogenation Catalyst (e.g., iPrPCPIrH4)

-

Toluene

-

Hydrogen Gas

Procedure:

-

In a suitable pressure vessel (e.g., a Teflon tubular glass ampoule), add 2,5-di-tert-butyl-1,4-benzoquinone, a stirring bar, and a solution of the catalyst in toluene.

-

Degas the solution using two freeze-pump-thaw cycles.

-

Seal the vessel under a hydrogen atmosphere (1 atm).

-

Heat the vessel in a heating block to the desired temperature and stir for the specified time.

-

Upon completion, remove the volatile components under reduced pressure.

-

The resulting this compound can be analyzed, for example, by dissolving in a suitable solvent (e.g., THF-d8) for NMR analysis.

Data Presentation

The following tables summarize the quantitative data from the cited synthesis methods for easy comparison.

Table 1: Synthesis of DTBHQ via Alkylation of Hydroquinone

| Alkylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| tert-Butanol | Sulfuric Acid & Phosphoric Acid | Water | 83 | 2 | 84.06 (crude), 70.47 (recrystallized) | >99 | [2] |

| MTBE | Not specified | Alcohol/Water (1:2) | ~90 | 1.5 | 60 | >99 | [3] |

Visualization of Synthetic Pathways

The following diagrams illustrate the primary synthetic workflows for this compound.

Caption: Synthetic routes to this compound.

Conclusion

The synthesis of this compound can be effectively achieved through several methods, with the direct alkylation of hydroquinone being the most direct approach. The choice between tert-butanol and MTBE as the alkylating agent, along with the specific catalyst and reaction conditions, allows for the optimization of yield and purity. The two-step synthesis via the benzoquinone intermediate provides an alternative route that can be advantageous for achieving high purity. This guide provides the necessary technical details for researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. CN104003847A - Directional synthetic method of 2, 5-di tertiary butyl hydroquinone - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN1762944A - 2-tertiary-butyl hydroquinone preparation method - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 2,5-Di-tert-butylhydroquinone (DTBHQ) in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound (DTBHQ), a significant antioxidant and stabilizing agent. Understanding the solubility of DTBHQ in various organic solvents is critical for its purification, formulation, and application in diverse fields, including the polymer and pharmaceutical industries. This document presents quantitative solubility data, detailed experimental methodologies, and a logical workflow for solvent selection.

Core Solubility Data

The solubility of DTBHQ has been experimentally determined in several common organic solvents across a range of temperatures. The following tables summarize the mole fraction solubility of DTBHQ, providing a clear basis for comparison.

Table 1: Mole Fraction Solubility (x) of DTBHQ in Pure Organic Solvents [1][2][3][4]

| Temperature (K) | Acetone | Ethyl Acetate | Methanol |

| 283.15 | 0.0489 | 0.0811 | 0.0822 |

| 288.15 | 0.0663 | 0.0912 | 0.0931 |

| 293.15 | 0.0889 | 0.1023 | 0.1052 |

| 298.15 | 0.1189 | 0.1145 | 0.1186 |

| 303.15 | 0.1589 | 0.1281 | 0.1335 |

| 308.15 | 0.2111 | 0.1432 | 0.1501 |

| 313.15 | 0.2801 | 0.1601 | 0.1685 |

| 318.15 | 0.3702 | 0.1789 | 0.1891 |

| 323.15 | 0.4899 | 0.2001 | 0.2121 |

Table 2: Mole Fraction Solubility (x) of DTBHQ in Ethanol-Water Mixtures [1][2][3][4]

| Temperature (K) | Ethanol (w=1.0) | Ethanol (w=0.8998) | Ethanol (w=0.7992) | Ethanol (w=0.6501) | Ethanol (w=0.4999) |

| 278.95 | 0.0315 | 0.0112 | 0.0031 | 0.0006 | 0.0002 |

| 283.15 | 0.0389 | 0.0148 | 0.0043 | 0.0008 | 0.0003 |

| 288.15 | 0.0479 | 0.0195 | 0.0061 | 0.0012 | 0.0004 |

| 293.15 | 0.0588 | 0.0258 | 0.0086 | 0.0017 | 0.0006 |

| 298.15 | 0.0721 | 0.0341 | 0.0121 | 0.0025 | 0.0008 |

| 303.15 | 0.0881 | 0.0451 | 0.0169 | 0.0036 | 0.0012 |

| 308.15 | 0.1075 | 0.0596 | 0.0236 | 0.0053 | 0.0017 |

| 313.15 | 0.1309 | 0.0784 | 0.0329 | 0.0077 | 0.0025 |

| 318.15 | 0.1591 | 0.1031 | 0.0459 | 0.0113 | 0.0037 |

| 323.15 | 0.1931 | 0.1351 | 0.0641 | 0.0166 | 0.0055 |

| 328.15 | 0.2339 | 0.1768 | 0.0891 | 0.0243 | 0.0082 |

| 333.15 | 0.2829 | 0.2311 | 0.1231 | 0.0358 | 0.0122 |

| 338.15 | 0.3418 | 0.3021 | 0.1698 | 0.0528 | 0.0182 |

| 343.15 | 0.4129 | 0.3951 | 0.2341 | 0.0779 | 0.0272 |

| 346.15 | 0.4551 | 0.4512 | 0.2741 | 0.0961 | 0.0341 |

w represents the mass fraction of ethanol in the ethanol-water mixture.

Qualitative solubility studies have also been performed, indicating that DTBHQ is practically insoluble in water[5], but shows some level of solubility in formic acid, while being poorly soluble in toluene, xylene, and isopropyl benzene at temperatures up to 80°C[6].

Experimental Protocols

The quantitative solubility data presented in this guide were primarily determined using the gravimetric method[1][4]. This is a widely accepted and reliable technique for measuring the solubility of solid compounds in liquid solvents.

Gravimetric Method for Solubility Determination

The gravimetric method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in a known amount of the saturated solution by mass.

Apparatus:

-

Jacketed glass reactor (e.g., 50 mL)

-

Thermostatic water bath for temperature control

-

Magnetic stirrer

-

Analytical balance (precision of ±0.1 mg)

-

Drying oven

Procedure:

-

An excess amount of DTBHQ is added to a known mass of the selected solvent in the jacketed glass reactor.

-

The reactor is sealed to prevent solvent evaporation.

-

The solution is continuously agitated using a magnetic stirrer at a constant, preset temperature maintained by the thermostatic water bath.

-

The system is allowed to reach equilibrium, which is typically confirmed by taking measurements at different time intervals until a constant concentration is observed (preliminary tests often establish the required equilibration time).

-

Once equilibrium is reached, the stirring is stopped, and the solution is left undisturbed to allow the undissolved solid to settle.

-

A known mass of the clear, saturated supernatant is carefully withdrawn using a pre-weighed syringe.

-

The withdrawn sample is transferred to a pre-weighed container.

-

The solvent is evaporated from the sample in a drying oven at a temperature below the melting point of DTBHQ until a constant weight is achieved.

-

The mass of the remaining solid (DTBHQ) is measured.

-

The mole fraction solubility is then calculated from the mass of the dissolved DTBHQ and the mass of the solvent in the sample.

Visualized Workflows and Relationships

To aid in the practical application of this solubility data, the following diagrams illustrate key experimental and decision-making processes.

Caption: Experimental workflow for the gravimetric determination of DTBHQ solubility.

Caption: Logical workflow for selecting a suitable solvent for DTBHQ.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Solubility of this compound and Process Design for Its Purification Using Crystallization - White Rose Research Online [eprints.whiterose.ac.uk]

- 5. Tertiary Butylhydroquinone [fao.org]

- 6. researchgate.net [researchgate.net]

Thermal Stability of 2,5-Di-tert-butylhydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 2,5-Di-tert-butylhydroquinone (DTBHQ), a compound widely used as an antioxidant and stabilizer in various industries. Understanding the thermal properties of DTBHQ is critical for its effective application, particularly in processes involving high temperatures. This document consolidates available data on its thermal behavior, outlines relevant experimental methodologies, and visualizes key processes and pathways.

Core Thermal Properties

This compound (CAS No: 88-58-4, Molecular Formula: C₁₄H₂₂O₂) is noted for its excellent thermal stability.[1][2][3] Its high melting and boiling points contribute to its effectiveness in high-temperature processing environments.[2]

Data Presentation: Thermal Analysis Data

The following tables summarize the key quantitative data related to the thermal properties of DTBHQ.

Table 1: Physical and Thermal Properties of DTBHQ

| Property | Value | Source(s) |

| Molecular Weight | 222.22 g/mol | [2] |

| Melting Point | 210-218 °C | [2][3][4][5] |

| 215.0 to 222.0 °C | ||

| 494.05 K (220.9 °C) (from DSC) | [1] | |

| Boiling Point | ~313 °C | [2][3] |

| Auto-ignition Temp. | 790 °F (421 °C) | [5] |

Table 2: Differential Scanning Calorimetry (DSC) Data for DTBHQ

| Parameter | Value | Experimental Conditions | Source |

| Melting Point (Tₘ) | 494.05 K (220.9 °C) | Heating rate: 10 K/min | [1] |

| Enthalpy of Fusion (ΔHբ) | 199.9 J/g | Heating rate: 10 K/min | [1] |

Table 3: Thermogravimetric Analysis (TGA) Data for a Related Compound: tert-Butylhydroquinone (TBHQ)

| Parameter | Value | Note | Source |

| Onset of Mass Loss | ~140 °C | This data is for the related, less substituted antioxidant TBHQ. The thermal stability of DTBHQ is expected to be higher. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of thermal analysis data. The following sections describe the protocols for the key experiments cited.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of thermal transitions like melting and decomposition.

Cited Experimental Protocol:

-

Instrument: NETZSCH DSC 204F1 Phoenix[1]

-

Sample Mass: 3 mg[1]

-

Heating Rate: 10 K/min (10 °C/min)[1]

-

Temperature Range: Room temperature to 513.15 K (240 °C)[1]

-

Procedure:

-

The DTBHQ sample is weighed and hermetically sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate of 10 K/min.

-

The heat flow to the sample is measured relative to the reference and plotted against temperature to generate a thermogram. The peak of the endotherm corresponds to the melting point.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition characteristics of materials.

General Experimental Protocol: (Note: A specific TGA protocol for DTBHQ was not available in the cited literature. This represents a standard methodology.)

-

Instrument: A suitable thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample of DTBHQ (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina or platinum).

-

Atmosphere: The furnace is purged with an inert gas (e.g., nitrogen) or an oxidative gas (e.g., air) at a controlled flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant, linear heating rate (e.g., 10 °C/min or 20 °C/min).

-

Data Acquisition: The instrument records the sample's mass as a function of temperature. The resulting data is plotted as percent weight loss versus temperature. The derivative of this curve (DTG curve) can also be plotted to show the rate of mass loss.

Visualizations

Experimental Workflow for Thermal Analysis

The logical flow for characterizing the thermal stability of a compound like DTBHQ involves sequential analysis using DSC and TGA.

Caption: Workflow for Thermal Characterization of DTBHQ.

Inferred Thermal Decomposition Pathway

While a definitive, step-by-step thermal decomposition mechanism for DTBHQ is not extensively detailed in the literature, a logical pathway can be inferred from studies on the closely related antioxidant, tert-butylhydroquinone (TBHQ).[7][8][9] The primary mechanism is expected to be oxidation.

The thermal decomposition of TBHQ involves its oxidation to tert-butylbenzoquinone (TBBQ), with an interconversion between the two compounds being a key process.[7][8] By analogy, the thermal decomposition of DTBHQ likely proceeds via an initial oxidation to form 2,5-di-tert-butyl-1,4-benzoquinone. At higher temperatures, fragmentation of the tert-butyl groups could occur.

Caption: Postulated Oxidation Pathway for DTBHQ Decomposition.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. nbinno.com [nbinno.com]

- 3. milestonetbhq.org [milestonetbhq.org]

- 4. This compound, 99% 2.5 kg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound 99 88-58-4 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. "Chemical decomposition of synthetic antioxidants at high temperature" by Myung-Chul Kim [docs.lib.purdue.edu]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Losses of Tertiary Butylhydroquinone (TBHQ) and Its Effect on the Qualities of Palm Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Properties of 2,5-Di-tert-butylhydroquinone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Di-tert-butylhydroquinone (DTBHQ) is a synthetic phenolic compound with significant antioxidant properties. As a derivative of hydroquinone, it is utilized in various industrial applications, including as a stabilizer in polymers and oils. In the realm of biomedical research, DTBHQ is recognized for its ability to modulate intracellular calcium signaling and its potential to influence cellular redox states. This technical guide provides a comprehensive overview of the spectral properties of DTBHQ, detailed experimental protocols for its analysis, and a summary of its known signaling pathways, aiming to equip researchers and drug development professionals with the foundational knowledge required for its study and application.

Spectroscopic Data

The following tables summarize the key spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.36 | Singlet | Hydroxyl Protons (Ar-OH) |

| ~6.60 | Singlet | Aromatic Protons (Ar-H) |

| ~1.29 | Singlet | tert-Butyl Protons (-C(CH₃)₃) |

| Data obtained in DMSO-d₆ at various frequencies (89.56 MHz, 300 MHz, and 399.65 MHz)[1]. |

Table 2: Mass Spectrometry Data (GC-MS, EI)

| m/z | Relative Intensity | Assignment |

| 222 | ~45% | Molecular Ion [M]⁺ |

| 207 | 100% | [M - CH₃]⁺ |

| 57 | ~31% | [C(CH₃)₃]⁺ |

| 41 | ~21% | [C₃H₅]⁺ |

| 43 | ~16% | [C₃H₇]⁺ |

| Data obtained via Gas Chromatography-Mass Spectrometry with Electron Ionization (EI-B)[2]. |

Table 3: UV-Vis Absorption Data (for related compounds)

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) |

| 2,5-Di-tert-butyl-1,4-benzoquinone | Acetonitrile | 258 | 15100 M⁻¹cm⁻¹ |

| tert-Butylhydroquinone (TBHQ) | Ethanol | ~292 | - |

| Note: Specific UV-Vis data for this compound was not readily available. Data for its oxidized form and a related hydroquinone are presented as a reference[2][3]. |

Experimental Protocols

¹H NMR Spectroscopy

Objective: To obtain a proton nuclear magnetic resonance spectrum of this compound for structural elucidation.

Materials:

-

This compound (DTBHQ)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes

-

NMR Spectrometer (e.g., Bruker Avance 300 MHz or similar)

Procedure:

-

Accurately weigh approximately 45 mg of DTBHQ.

-

Dissolve the weighed sample in 0.5 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

Integrate the peaks and determine the chemical shifts.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain a mass spectrum of this compound and to separate it from potential impurities.

Materials:

-

This compound (DTBHQ)

-

Pyridine (as solvent)

-

Methyl benzoate (as internal standard, optional)

-

N,O-Bis(trimethylsilyl)acetamide (BSA) for derivatization (optional, for improved chromatography of the hydroxyl groups)

-

GC-MS instrument with an electron ionization (EI) source

Procedure:

-

Prepare a stock solution of DTBHQ in pyridine. If using an internal standard, prepare a stock solution of methyl benzoate in pyridine as well.

-

For derivatization, mix a known volume of the DTBHQ solution with a silylating agent like BSA and heat at approximately 80°C for 10 minutes to form the trimethylsilyl (TMS) derivative. This step is often recommended for polar compounds to improve their volatility and chromatographic peak shape.

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Use a suitable capillary column, such as one with a 20% Silicone SE-30 stationary phase.

-

Set the GC oven temperature program to achieve good separation. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

The mass spectrometer should be operated in EI mode, typically at 70 eV.

-

Acquire mass spectra over a suitable m/z range (e.g., 40-400 amu).

-

Analyze the resulting chromatogram to determine the retention time of DTBHQ and the mass spectrum of the corresponding peak.

UV-Vis Spectroscopy

Objective: To measure the ultraviolet-visible absorption spectrum of this compound.

Materials:

-

This compound (DTBHQ)

-

Ethanol (or other suitable UV-grade solvent)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of DTBHQ of a known concentration in the chosen solvent (e.g., ethanol).

-

Prepare a series of dilutions from the stock solution to create standards of varying concentrations.

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Record the UV-Vis absorption spectrum for each of the standard solutions over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

-

A calibration curve of absorbance at λmax versus concentration can be plotted to verify a linear relationship, as is observed for the related compound TBHQ around 292 nm in ethanol[2].

Fluorescence Spectroscopy

Objective: To measure the fluorescence excitation and emission spectra of this compound.

Materials:

-

This compound (DTBHQ)

-

Fluorescence-grade solvent (e.g., iso-propanol/n-hexane mixture)

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Prepare a dilute solution of DTBHQ in a suitable fluorescence-grade solvent. The concentration should be low enough to avoid inner filter effects.

-

Place the cuvette containing the sample solution in the spectrofluorometer.

-

To determine the emission spectrum, set the excitation wavelength (based on the UV-Vis absorption maximum, if known, or by scanning a range) and scan a range of emission wavelengths.

-

To determine the excitation spectrum, set the emission wavelength at the maximum of the emission spectrum and scan a range of excitation wavelengths.

-

The use of an excitation-emission matrix (EEM) scan can provide a comprehensive fluorescence profile of the compound. For related compounds like TBHQ, EEM has been used with an excitation range of 200-420 nm and an emission range of 290-560 nm[4].

Signaling Pathways and Mechanisms of Action

This compound is known to exert its biological effects through at least two primary mechanisms: the inhibition of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump and the potential activation of the Nrf2 antioxidant response pathway.

SERCA Inhibition and Calcium Signaling

DTBHQ is a well-characterized, potent, and selective inhibitor of the SERCA pump.[5][6] This pump is responsible for sequestering cytosolic calcium ions (Ca²⁺) into the endoplasmic reticulum (ER), thereby maintaining low intracellular Ca²⁺ concentrations. Inhibition of SERCA by DTBHQ leads to a disruption of this process, resulting in an increase in cytosolic Ca²⁺ levels. This elevation in intracellular calcium can trigger a cascade of downstream signaling events, impacting processes such as cell proliferation, apoptosis, and muscle contraction.[3]

Caption: DTBHQ inhibits the SERCA pump, leading to increased cytosolic Ca²⁺ and downstream signaling.

Nrf2 Antioxidant Response Pathway

While more extensively studied for the related compound tert-butylhydroquinone (TBHQ), DTBHQ, as a phenolic antioxidant, is also implicated in the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its degradation. Electrophilic compounds or those that induce mild oxidative stress, such as hydroquinones, can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating their expression and enhancing the cell's antioxidant capacity.

Caption: DTBHQ potentially activates the Nrf2 pathway, leading to antioxidant gene expression.

Conclusion

This technical guide provides a consolidated resource on the spectral properties of this compound, offering detailed experimental protocols and insights into its molecular mechanisms of action. The provided data and methodologies are intended to serve as a valuable starting point for researchers and professionals in the fields of chemistry, pharmacology, and drug development who are interested in the further investigation and application of this versatile compound. The elucidation of its signaling pathways, particularly its role as a SERCA inhibitor, opens avenues for its use as a tool compound in studying calcium homeostasis and for the potential development of novel therapeutic agents.

References

- 1. The effect of 2,5-di-(tert-butyl)-1,4-benzohydroquinone (TBQ) on intracellular Ca2+ handling in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scbt.com [scbt.com]

- 6. 2,5-Di-t-butyl-1,4-benzohydroquinone (BHQ) inhibits vascular L-type Ca2+ channel via superoxide anion generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tert-butylhydroquinone induces mitochondrial oxidative stress causing Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of the Nrf2-driven antioxidant response by tert-butylhydroquinone prevents ethanol-induced apoptosis in cranial neural crest cells - PMC [pmc.ncbi.nlm.nih.gov]

Degradation of 2,5-Di-tert-butylhydroquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Di-tert-butylhydroquinone (DTBHQ) is a synthetic phenolic compound widely utilized as an antioxidant and stabilizer in various industrial applications, including polymers, rubbers, and oils.[1] Its ability to inhibit oxidative degradation makes it a valuable additive for extending the shelf life and maintaining the integrity of materials. However, under various environmental and processing stresses, DTBHQ itself can undergo degradation, leading to the formation of new chemical entities. Understanding the degradation pathways and the resulting products is crucial for assessing the long-term stability, efficacy, and safety of products containing this antioxidant. This technical guide provides a comprehensive overview of the known and potential degradation products of DTBHQ, detailed experimental protocols for forced degradation studies, and analytical methodologies for their characterization.

Degradation Pathways of this compound

The degradation of this compound is primarily driven by oxidative processes, with thermal, photolytic, and hydrolytic conditions also potentially contributing to its transformation. The principal degradation product identified in the literature is 2,5-di-tert-butyl-1,4-benzoquinone (DTBBQ), formed through the oxidation of the hydroquinone moiety.

Oxidative Degradation

The most significant degradation pathway for DTBHQ is oxidation. The two hydroxyl groups of the hydroquinone ring are susceptible to oxidation, leading to the formation of a quinone structure.

Primary Degradation Product: 2,5-Di-tert-butyl-1,4-benzoquinone (DTBBQ)

The electrochemical oxidation of DTBHQ has been shown to produce 2,5-di-tert-butyl-1,4-benzoquinone. In this process, DTBHQ can also form a para-benzoquinhydrone complex with the newly formed DTBBQ. This complex is a non-covalently linked species.

Below is a diagram illustrating the oxidative degradation pathway:

Thermal Degradation

While specific studies on the thermal degradation of DTBHQ are limited, information on the related compound, tert-butylhydroquinone (TBHQ), provides insights into potential pathways. At elevated temperatures, such as those used in frying oils, TBHQ is known to undergo volatilization and transformation into 2-tert-butyl-1,4-benzoquinone (TBBQ). Dimerization of the hydroquinone has also been observed.[2][3] Given its higher melting point (215-219 °C), DTBHQ is considered to have excellent thermal stability.[4] However, at sufficiently high temperatures, similar degradation pathways involving the formation of DTBBQ and potentially dimers are plausible.

Photolytic and Hydrolytic Degradation

Information regarding the photolytic and hydrolytic degradation of DTBHQ is scarce. As a phenolic compound, it may be susceptible to photodegradation upon exposure to UV light. Hydrolysis is less likely to be a major degradation pathway under neutral conditions due to the stability of the aromatic ring and the ether linkages that would be formed in potential dimers. However, under extreme pH conditions, some level of degradation may occur.

Data Presentation

Due to the limited publicly available quantitative data specifically for the degradation of this compound, the following table summarizes the expected qualitative degradation behavior under various stress conditions based on its chemical properties and data from related compounds.

| Stress Condition | Expected Degradation | Major Degradation Product(s) |

| Acidic Hydrolysis | Low | Minimal to no degradation expected. |

| Basic Hydrolysis | Low to Moderate | Potential for some degradation at high pH and temperature. |

| Oxidative (H₂O₂) | High | 2,5-Di-tert-butyl-1,4-benzoquinone (DTBBQ) |

| Thermal | Moderate to High | 2,5-Di-tert-butyl-1,4-benzoquinone (DTBBQ), Potential Dimers |

| Photolytic (UV) | Moderate | Potential for oxidation to DTBBQ and other photoproducts. |

Experimental Protocols for Forced Degradation Studies

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on general guidelines for forced degradation studies and the known chemical properties of DTBHQ.[5][6]

Acidic and Basic Hydrolysis

-

Objective: To determine the susceptibility of DTBHQ to hydrolysis under acidic and basic conditions.

-

Materials:

-

This compound (DTBHQ)

-

Methanol or Acetonitrile (HPLC grade)

-

Hydrochloric acid (HCl), 0.1 N and 1 N

-

Sodium hydroxide (NaOH), 0.1 N and 1 N

-

Volumetric flasks, pipettes, and vials

-

pH meter

-

Water bath or oven

-

-

Procedure:

-

Prepare a stock solution of DTBHQ in methanol or acetonitrile (e.g., 1 mg/mL).

-

For acid hydrolysis, mix equal volumes of the DTBHQ stock solution and 0.1 N HCl in a vial. Prepare a parallel sample with 1 N HCl.

-

For basic hydrolysis, mix equal volumes of the DTBHQ stock solution and 0.1 N NaOH in a vial. Prepare a parallel sample with 1 N NaOH.

-

Prepare a control sample by mixing the DTBHQ stock solution with an equal volume of purified water.

-

Incubate the vials at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot from each vial.

-

Neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.

-

Dilute the samples with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC method.

-

Oxidative Degradation

-

Objective: To evaluate the stability of DTBHQ in the presence of an oxidizing agent.

-

Materials:

-

This compound (DTBHQ)

-

Methanol or Acetonitrile (HPLC grade)

-

Hydrogen peroxide (H₂O₂), 3% and 30% solutions

-

Volumetric flasks, pipettes, and vials

-

-

Procedure:

-

Prepare a stock solution of DTBHQ in methanol or acetonitrile (e.g., 1 mg/mL).

-

Mix equal volumes of the DTBHQ stock solution and 3% H₂O₂ in a vial. Prepare a parallel sample with 30% H₂O₂.

-

Prepare a control sample by mixing the DTBHQ stock solution with an equal volume of purified water.

-

Store the vials at room temperature, protected from light, for a specified period (e.g., 2, 6, 12, 24 hours).

-

At each time point, withdraw an aliquot from each vial.

-

Dilute the samples with the mobile phase to a suitable concentration for analysis.

-

Analyze the samples by a stability-indicating HPLC method.

-

Thermal Degradation

-

Objective: To assess the stability of DTBHQ when exposed to high temperatures.

-

Materials:

-

This compound (DTBHQ), solid powder

-

Oven capable of maintaining a constant temperature

-

Glass vials or petri dishes

-

-

Procedure:

-

Place a known amount of solid DTBHQ in an open glass vial or petri dish.

-

Expose the sample to a high temperature (e.g., 105°C, or a temperature relevant to its intended application) in an oven for a specified duration (e.g., 24, 48, 72 hours).

-

At each time point, remove a sample from the oven and allow it to cool to room temperature.

-